REACTION_CXSMILES
|
[C:1]12(O)[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=1.C(Cl)Cl.S(=O)(=O)(O)O>O>[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH:2]1[C:17]1[CH:18]=[C:13]([Br:12])[CH:14]=[CH:15][C:16]=1[O:19][CH3:20])[CH2:8]2
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)O
|
Name
|
|
Quantity
|
45.5 mL
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1 L flask equipped with a stirrer, a reflux condenser and a dropping funnel
|
Type
|
CUSTOM
|
Details
|
is prepared
|
Type
|
DISSOLUTION
|
Details
|
until dissolved
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
stirred for another 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to separating funnel
|
Type
|
CUSTOM
|
Details
|
the organic layer collected
|
Type
|
DISTILLATION
|
Details
|
Methylene chloride is distilled off completely
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 300 mL of ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 200 mL
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to crystallize at 0° C. for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered off
|
Type
|
WASH
|
Details
|
washed by 50 mL of cold ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried at 100° C. for one hour
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)C2=C(C=CC(=C2)Br)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |